Ethyl tridecanoate can be used as a starting material for the synthesis of other organic compounds. For example, it can be hydrolyzed to yield tridecanoic acid, which is a valuable precursor for various industrial and pharmaceutical applications []. Additionally, it can be used in various organic reactions such as alkylation and acylation [].
Due to its well-defined chemical structure and purity, ethyl tridecanoate can serve as a reference standard in analytical techniques such as gas chromatography and mass spectrometry []. These techniques are used to identify and quantify unknown compounds in various research fields, including environmental science, food science, and pharmacology.
Ethyl tridecanoate is a colorless liquid organic compound []. It is derived from tridecanoic acid (also known as tetradecylic acid), a long-chain fatty acid found in natural sources like coconut oil and dairy products []. While its natural abundance is limited, ethyl tridecanoate serves as a valuable tool in various scientific research fields due to its specific chemical properties.
Ethyl tridecanoate has a linear structure consisting of 15 carbon atoms. It can be represented by the chemical formula CH₃(CH₂)₁₁COOC₂H₅ []. The molecule comprises three main parts:
Synthesis of ethyl tridecanoate can be achieved through various methods, including Fischer esterification. This reaction involves the condensation of tridecanoic acid with ethanol in the presence of an acid catalyst:
CH₃(CH₂)₁₁COOH + C₂H₅OH ↔ CH₃(CH₂)₁₁COOC₂H₅ + H₂O (Equation 1)
Ethyl tridecanoate is susceptible to hydrolysis (breakdown by water) under acidic or basic conditions, reverting back to its parent acid (tridecanoic acid) and ethanol:
CH₃(CH₂)₁₁COOC₂H₅ + H₂O ↔ CH₃(CH₂)₁₁COOH + C₂H₅OH (Equation 2) []
The mechanism of action of ethyl tridecanoate depends on the specific research application. Here are two potential scenarios:
Due to its fatty acid structure, ethyl tridecanoate can serve as a substrate for enzymes involved in lipid metabolism. Researchers can study how these enzymes break down the ester bond or modify the molecule, providing insights into cellular processes.
The hydrophobic nature of ethyl tridecanoate allows it to be used as a model system for studying drug delivery across biological membranes. By incorporating a potential drug molecule into the structure of ethyl tridecanoate, researchers can evaluate its membrane permeability and potential for cellular uptake.